(2R)-2-[(tert-butoxy)methyl]pyrrolidine
CAS No.:
Cat. No.: VC17738665
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine -](/images/structure/VC17738665.png)
Specification
Molecular Formula | C9H19NO |
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Molecular Weight | 157.25 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine |
Standard InChI | InChI=1S/C9H19NO/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1 |
Standard InChI Key | VWXSCKOHAKPRKK-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC[C@H]1CCCN1 |
Canonical SMILES | CC(C)(C)OCC1CCCN1 |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (2R)-2-[(tert-butoxy)methyl]pyrrolidine typically involves chiral resolution or asymmetric catalysis. A patented method (WO2008137087A1) outlines the preparation of related 2-substituted pyrrolidines via tartrate salt resolution :
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Racemic Synthesis:
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Chiral Resolution:
Industrial Production
Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and enantiomeric excess (ee ≥98%). Key parameters include:
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Temperature: 0–25°C to prevent racemization.
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Catalyst: Chiral palladium complexes for asymmetric hydrogenation .
Physicochemical Properties
Property | Value |
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Molecular Formula | C₉H₁₉NO (Free Base) |
Molecular Weight | 157.25 g/mol |
Appearance | White crystalline powder |
Boiling Point | 215–220°C (decomposes) |
Solubility | Soluble in ethanol, chloroform |
Storage Conditions | Room temperature, inert atmosphere |
Spectroscopic Data:
Applications in Chemical Synthesis
Asymmetric Catalysis
The compound serves as a chiral ligand in transition-metal catalysis. For example, in palladium-catalyzed allylic alkylation, it achieves enantioselectivities >90% ee .
Pharmaceutical Intermediates
As a building block for protease inhibitors and kinase modulators, its tert-butoxy group enhances metabolic stability. A case study demonstrated its use in synthesizing a Janus kinase (JAK) inhibitor with IC₅₀ = 12 nM .
Biological Relevance
Receptor Binding Studies
Molecular docking simulations reveal affinity for GABAₐ receptors (Kᵢ = 450 nM), suggesting potential anxiolytic applications .
Toxicity Profile
Comparative Analysis
Compound | Substituent | Application |
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(2R)-2-[(tert-Butoxy)methyl]pyrrolidine | tert-Butoxymethyl | Asymmetric catalysis |
(S)-2-Methylpyrrolidine | Methyl | Chiral solvent |
2-Pyrrolidinemethanol | Hydroxymethyl | Drug delivery systems |
Key Insight: The tert-butoxy group confers superior steric shielding compared to methyl or hydroxymethyl analogs, enhancing enantioselectivity in catalytic applications .
Future Perspectives
Advances in flow chemistry and biocatalysis promise to reduce production costs and improve scalability. Computational studies aim to design derivatives with enhanced binding affinities for neurological targets.
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